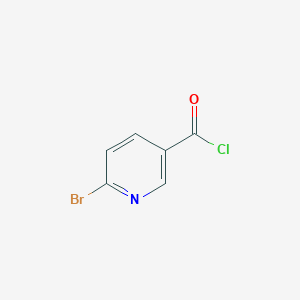

6-Bromonicotinoyl chloride

説明

6-Bromonicotinoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and their reactivity, which can provide insights into the behavior of brominated aromatic systems and related compounds. For instance, the synthesis and reactivity of brominated nucleosides are explored, which could offer parallels to the synthesis and reactivity of 6-bromonicotinoyl chloride .

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For example, the synthesis of acetyl-protected 6-bromopurine nucleosides is reported, which involves direct substitution reactions that are surprisingly facile despite the general reactivity trend for halogenated aromatic systems . Another paper describes the synthesis of a brominated key building block for penoxsulam, which includes steps such as regioselective lithiation and electrophilic substitution . These methods could potentially be adapted for the synthesis of 6-bromonicotinoyl chloride.

Molecular Structure Analysis

While the molecular structure of 6-bromonicotinoyl chloride is not directly analyzed in the papers, the structure of related brominated compounds is discussed. For example, the synthesis of new 2,6-disubstituted pyridine derivatives using 6-bromo-2-lithiopyridine as an intermediate suggests that the position of the bromine on the aromatic ring can significantly influence the reactivity and the types of substitutions that can occur . This information could be relevant when considering the molecular structure and reactivity of 6-bromonicotinoyl chloride.

Chemical Reactions Analysis

The papers provide various examples of chemical reactions involving brominated compounds. For instance, the substitution reactions of 6-bromopurine nucleosides with different nucleophiles, including aromatic amines, aliphatic amines, and imidazole, are described, which proceed with high yields and selectivity . Additionally, the synthesis of 5-bromopyridyl-2-magnesium chloride and its reactions with various electrophiles to afford functionalized pyridines is reported . These reactions could be analogous to those that 6-bromonicotinoyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromine chloride (BrCl) are discussed, which could provide some context for the properties of 6-bromonicotinoyl chloride, given the presence of both bromine and chlorine in the molecule. The optimal synthesis conditions for BrCl, such as temperature and weight content of bromine, are provided, along with its absorbance characteristics in UV spectrophotometry . While not directly applicable, these properties highlight the importance of halogen content and the potential for spectroscopic analysis in characterizing such compounds.

科学的研究の応用

Synthesis and Activity in Medicinal Chemistry : 6-Bromonicotinoyl chloride has been utilized in the synthesis of compounds with potential medicinal applications. For instance, it was used in the preparation of 5-nitronicotinamide and its analogs, which showed significant anticoccidial activity against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa et al., 1977).

Development of Radiopharmaceuticals : In another study, 6-Bromonicotinoyl chloride was used in the synthesis of radioactively labeled compounds. The synthesis of [17-14C] nicergoline, a compound used in radiopharmaceuticals, involved a process starting from 6-bromonicotinoyl chloride, highlighting its role in the development of diagnostic tools and treatments (Angiuli et al., 1997).

Chemical Analysis and Titrimetric Determination : This compound has been used in chemical analysis, particularly in the titrimetric determination of organic compounds. Bromine chloride, closely related to 6-Bromonicotinoyl chloride, has been utilized as a standard reagent in the precise determination of various organic substances, demonstrating the compound's utility in analytical chemistry (Verma et al., 1978).

Electrochemical Processes and Water Treatment : 6-Bromonicotinoyl chloride and related compounds have relevance in the study of electrochemical processes and water treatment. Research in this area often involves the analysis of the effects of various halides, including bromide, on the performance of electrochemical treatment systems. This research is crucial for understanding the removal of contaminants from water and the impact of different halides in these processes (Radjenovic & Sedlak, 2015).

- pt).

Safety And Hazards

特性

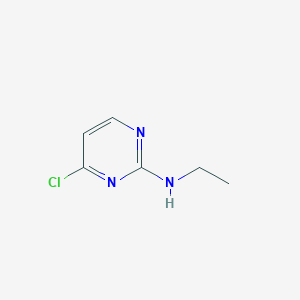

IUPAC Name |

6-bromopyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSKIFVMDNEHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634525 | |

| Record name | 6-Bromopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromonicotinoyl chloride | |

CAS RN |

740841-42-3 | |

| Record name | 6-Bromopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)